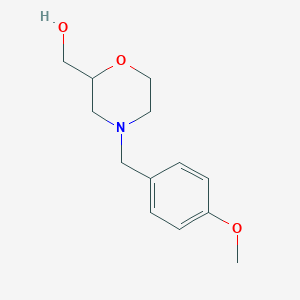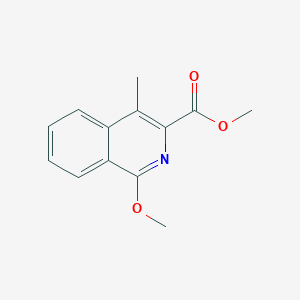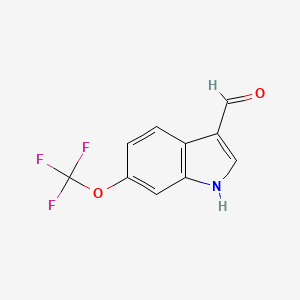
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound features a morpholine ring substituted with a methoxybenzyl group and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with methoxybenzyl halides under basic conditions. A common synthetic route includes the following steps:
Starting Materials: Morpholine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The morpholine is reacted with 4-methoxybenzyl chloride to form the intermediate this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to mix morpholine and 4-methoxybenzyl chloride.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like distillation or crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxybenzyl group and morpholine ring play crucial roles in its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
(4-Benzyl-2-morpholinyl)methanol: Similar structure but lacks the methoxy group.
(4-(4-Hydroxybenzyl)morpholin-2-yl)methanol: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO3/c1-16-12-4-2-11(3-5-12)8-14-6-7-17-13(9-14)10-15/h2-5,13,15H,6-10H2,1H3 |
Clave InChI |
HVPRJXOJEIEPHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCOC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)




![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)



